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Compound of Interest

Compound Name: NAI-N3

Cat. No.: B1144855

This technical guide provides a comprehensive overview of the in vivo click-selective 2'-
hydroxyl acylation and profiling of RNA structure (icSHAPE) methodology, with a specific focus
on the application of the chemical probe NAI-N3 (2-azidoethyl 3-(naphthalen-1-yl)-3-
oxopropanoate). This document is intended for researchers, scientists, and drug development
professionals who are interested in understanding and applying this powerful technique for
transcriptome-wide RNA structure analysis.

Core Principles of icSHAPE and the Role of NAI-N3

icSHAPE is a high-throughput method that captures the secondary structure of RNA molecules
at single-nucleotide resolution within their native cellular environment.[1] The core principle of
ICSHAPE lies in the selective acylation of the 2'-hydroxyl group of ribonucleotides in structurally
flexible or single-stranded regions of RNA. These regions are more accessible to chemical
modification compared to nucleotides constrained in base pairs or complex tertiary structures.

The chemical probe NAI-N3 is a key reagent in the icSHAPE workflow. It is a dual-function
molecule that acts as both an RNA structure probe and an enrichment handle.[2] NAI-N3 is a
cell-permeable compound, allowing for the direct treatment of living cells to modify RNA
structures in vivo.[3]

The mechanism of NAI-N3 action involves the following key steps:

o Acylation of Flexible Nucleotides: The electrophilic NAI-N3 molecule reacts with the
nucleophilic 2'-hydroxyl group of RNA. This acylation occurs preferentially at nucleotides that
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are not involved in base-pairing, providing a quantitative measure of local nucleotide
flexibility.

o Azide Group for "Click" Chemistry: NAI-N3 possesses an azide (-N3) group, which serves as
a bioorthogonal handle. This azide group does not react with endogenous molecules within
the cell.

 Biotinylation via Click Chemistry: Following RNA extraction, the azide-modified RNAs are
conjugated to a biotin molecule, typically via a copper-free click reaction with a
dibenzocyclooctyne (DBCO)-biotin conjugate. This reaction is highly specific and efficient.[4]

o Enrichment of Modified RNAs: The biotinylated RNAs are then selectively captured and
enriched using streptavidin-coated magnetic beads. This enrichment step is a critical
advantage of icSHAPE, as it significantly improves the signal-to-noise ratio by reducing the
background of unmodified RNAs.

o Detection of Modification Sites by Reverse Transcription: The sites of NAI-N3 modification
are detected during reverse transcription (RT). The bulky adduct on the 2'-hydroxyl group
causes the reverse transcriptase to stall and terminate transcription, generating a cDNA
library with fragments ending one nucleotide upstream of the modified base. In an alternative
approach known as icSHAPE-MaP (mutational profiling), under specific RT conditions, the
modification can induce mutations in the resulting cDNA, which can also be used to identify
modified sites.

» High-Throughput Sequencing and Data Analysis: The resulting cDNA fragments are then
subjected to high-throughput sequencing. The sequencing reads are mapped back to the
transcriptome, and the positions of RT stops (or mutations) are used to calculate an
"icSHAPE reactivity score” for each nucleotide. This score is proportional to the flexibility of
the nucleotide, with higher scores indicating a higher probability of being in a single-stranded
or flexible conformation.

Data Presentation

Quantitative data from icSHAPE experiments are typically presented as reactivity scores for
each nucleotide in a transcript of interest. These scores can be used to generate structural
models of RNA and to identify regions of RNA that are involved in protein binding or other
regulatory interactions.
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ICSHAPE Reactivity Scores

The icSHAPE reactivity score for each nucleotide is calculated based on the number of reverse
transcription stops at that position in the NAI-N3 treated sample compared to a DMSO-treated
control sample. The formula for calculating the reactivity score can be summarized as follows:

Reactivity Score = (RT stops in NAI-N3 sample - RT stops in DMSO control) / Normalization
Factor

The normalization factor accounts for variations in sequencing depth and transcript abundance.

Below is a representative table of icSHAPE reactivity scores for a hypothetical RNA segment.

In Vivo In Vitro
Nucleotide . icSHAPE icSHAPE Structural
. Nucleotide o o .
Position Reactivity Reactivity Interpretation
Score Score

1 G 0.12 0.15 Likely paired

2 C 0.08 0.10 Likely paired
Likely single-

3 A 1.25 1.50 Y sing
stranded (loop)
Likely single-

4 U 1.89 2.10 ysing
stranded (loop)
Likely single-

5 U 1.65 1.95 ysing
stranded (loop)

6 G 0.21 0.25 Likely paired

7 C 0.15 0.18 Likely paired
Potentially

8 A 0.55 1.20

protected in vivo

Data Quality Control Metrics

Several quality control metrics are essential for ensuring the reliability of icSHAPE data.
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Metric Description Typical Value/Observation

) Pearson correlation of RT stop ) )
Read Correlation Between ) ) High correlation (>0.9)
) counts between biological o o
Replicates ) indicates good reproducibility.
replicates.

o Should be enriched at known
S The distribution of RT stops ) ) )
RT Stop Distribution single-stranded regions in

across the transcriptome.
control RNAs (e.g., rRNAS).

Ratio of RT stops in the NAI- o _ '
. : , Significantly higher in the NAI-
Signal-to-Noise Ratio N3 treated sample to the

N3 sample.
DMSO control.

Sufficient depth is required for
_ The number of reads mapped o
Sequencing Depth _ accurate reactivity score
to the transcriptome. _
calculation.

Experimental Protocols

The following is a detailed methodology for a typical icSHAPE experiment using NAI-N3.

In Vivo RNA Modification with NAI-N3

e Cell Culture: Culture cells of interest to the desired confluency under standard conditions.
e NAI-N3 Treatment:
o Prepare a fresh solution of 100 mM NAI-N3 in DMSO.

o Add NAI-N3 to the cell culture medium to a final concentration of 100 uM - 1 mM
(concentration should be optimized for the specific cell type).

o Incubate the cells for 5-15 minutes at 37°C.
o For the control sample, add an equivalent volume of DMSO to a parallel culture.

e Cell Lysis and RNA Extraction:
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Immediately after incubation, place the culture plates on ice and wash the cells with ice-
cold PBS.

[e]

[e]

Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

Extract total RNA according to the manufacturer's protocol for the chosen lysis reagent.

o

[¢]

Treat the extracted RNA with DNase | to remove any contaminating DNA.

Biotinylation via Click Chemistry
e Reaction Setup:
o In a nuclease-free tube, combine the following:
» 1-5 g of total RNA
= 1 puL of 20 mM DBCO-PEG4-Biotin in DMSO
» 1x PBS to a final volume of 50 pL

¢ |ncubation: Incubate the reaction mixture for 2 hours at 37°C.

o RNA Purification: Purify the biotinylated RNA using an RNA cleanup kit or by ethanol

precipitation.

RNA Fragmentation and Enrichment

* RNA Fragmentation:

o Resuspend the purified RNA in a fragmentation buffer (e.g., 10 mM Tris-HCI pH 7.0, 10
mM MgClI2).

o Incubate at 95°C for 1-5 minutes to generate RNA fragments of approximately 100-200
nucleotides. The incubation time should be optimized to achieve the desired fragment

size.

o Immediately stop the fragmentation by adding a stop solution (e.g., EDTA) and placing the
tube on ice.
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e Enrichment of Biotinylated RNA:

o Wash streptavidin-coated magnetic beads twice with a high-salt wash buffer (e.g., 10 mM
Tris-HCI pH 7.5, 1 M NaCl, 1 mM EDTA) and once with a low-salt wash buffer (e.g., 10
mM Tris-HCI pH 7.5, 150 mM NacCl, 1 mM EDTA).

o Resuspend the fragmented RNA in the low-salt wash buffer and add it to the washed
beads.

o Incubate for 30 minutes at room temperature with gentle rotation to allow for binding.

o Wash the beads three times with the high-salt wash buffer and twice with the low-salt
wash buffer to remove non-biotinylated RNA fragments.

Library Preparation and Sequencing

o 3'Dephosphorylation and 5' Phosphorylation:

o Treat the bead-bound RNA fragments with T4 Polynucleotide Kinase (PNK) to remove the
3' phosphate and add a 5' phosphate.

o 3'Adapter Ligation:
o Ligate a 3' adapter to the RNA fragments using a truncated T4 RNA Ligase 2.
e Reverse Transcription:

o Perform reverse transcription directly on the bead-bound RNA using a reverse
transcriptase (e.g., SuperScript Il or IV) and a primer that is complementary to the 3'
adapter. The reverse transcription reaction is typically carried out at 50-55°C for 60
minutes.

o 5'Adapter Ligation and PCR Amplification:
o Ligate a 5' adapter to the cDNA.

o Elute the cDNA from the beads.
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o Perform PCR amplification using primers that are complementary to the 5" and 3' adapters
to generate the final sequencing library.

e Sequencing:

o Sequence the prepared library on a high-throughput sequencing platform (e.g., lllumina).

Mandatory Visualization
iICSHAPE Experimental Workflow
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Caption: The icSHAPE experimental workflow from in vivo modification to data analysis.
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Caption: Logical flow of NAI-N3 action and detection in icSHAPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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